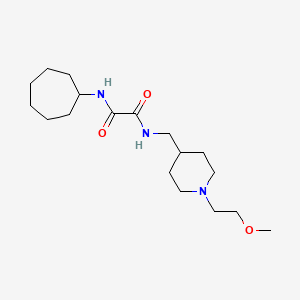

N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-cycloheptyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O3/c1-24-13-12-21-10-8-15(9-11-21)14-19-17(22)18(23)20-16-6-4-2-3-5-7-16/h15-16H,2-14H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFALGFYONJFTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the cycloheptylamine and piperidinyl derivatives. These intermediates are then coupled using oxalamide formation reactions under controlled conditions, often involving the use of coupling agents like carbodiimides or activating reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Oxidation can yield oxo derivatives, which may have different biological activities.

Reduction Products: Reduction can lead to the formation of amines or alcohols, depending on the specific functional group being reduced.

Substitution Products: Substitution reactions can produce a variety of derivatives, including those with different substituents on the cycloheptyl or piperidinyl rings.

Scientific Research Applications

N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its potential pharmacological properties.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials, leveraging its unique structural features.

Mechanism of Action

N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific structural features, which distinguish it from other compounds. Similar compounds may include other oxalamides or piperidinyl derivatives, but the presence of the cycloheptyl group and the 2-methoxyethyl moiety sets it apart. These structural differences can lead to variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

Key Observations:

Cycloheptyl vs.

Piperidine Substitutions : The 2-methoxyethyl substituent on the piperidine (target compound) contrasts with sulfonyl-thiophen (), tetrahydropyran (), and methylpyridinyl (), altering electronic properties and solubility.

Molecular Weight Trends : The target compound (339.5 g/mol) is lighter than analogs like (479.6 g/mol), suggesting differences in pharmacokinetic profiles (e.g., absorption, distribution).

Pharmacological and Functional Insights

While direct pharmacological data for the target compound are unavailable, structural analogs provide clues:

- Goxalapladib (CAS-412950-27-7), a naphthyridine derivative, shares the 1-(2-methoxyethyl)piperidin-4-yl group with the target compound. It is documented as an anti-atherosclerosis agent, indicating that the methoxyethyl-piperidine motif may play a role in modulating lipid or inflammatory pathways .

- The thiophen-sulfonyl group in introduces strong electron-withdrawing effects, which could enhance binding to cysteine-rich targets (e.g., kinases or proteases).

Physicochemical Limitations

Critical data gaps exist across all compounds:

- Absent Physical Properties : Melting points, boiling points, and MSDS are largely unreported, limiting safety or stability assessments.

- Pharmacokinetic Data : Solubility, logP, and metabolic stability metrics are missing, making bioavailability predictions challenging.

Biological Activity

N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a cycloheptyl group and a piperidinyl moiety, suggests various interactions with biological targets, making it an interesting subject for study.

Chemical Structure

The molecular formula of this compound is C18H33N3O3, with a molecular weight of 345.48 g/mol. The compound features an oxalamide linkage that is crucial for its biological activity.

Synthesis

The synthesis involves several key steps:

- Formation of the Piperidine Intermediate : Reacting 4-piperidone with 2-methoxyethylamine to obtain 1-(2-methoxyethyl)piperidin-4-ylamine.

- Cycloheptylation : Introducing the cycloheptyl group via reaction with cycloheptyl isocyanate, leading to the formation of the oxalamide structure.

This compound interacts with specific molecular targets, such as receptors and enzymes. The binding affinity and selectivity towards these targets can modulate various biological pathways, including neurotransmission and metabolic processes. The piperidine ring may facilitate interactions through hydrogen bonding and π-π stacking, enhancing its bioactivity.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

- Antidepressant Effects : Related piperidine derivatives have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation.

- Antinociceptive Properties : Some oxalamide derivatives have demonstrated pain-relieving effects in animal models, suggesting potential applications in pain management .

Table 1: Comparison of Biological Activities

Case Studies

In a recent study examining the pharmacokinetics of similar compounds, it was found that modifications to the piperidine moiety significantly influenced the absorption and distribution characteristics in vivo. This highlights the importance of structural variations in determining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the 1-(2-methoxyethyl)piperidin-4-ylmethylamine intermediate via reductive amination of 4-piperidone with 2-methoxyethylamine, followed by purification using column chromatography .

- Step 2 : React cycloheptylamine with oxalyl chloride to form N1-cycloheptyl oxalamide chloride.

- Step 3 : Couple the intermediate amine from Step 1 with the oxalamide chloride under inert conditions (e.g., THF, 0°C to RT) to yield the final product. Characterization via H NMR and LC-MS is critical to confirm structural integrity .

Table 1 : Key Synthetic Steps and Reagents

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Reductive Amination | NaBHCN, MeOH, RT | 65–75 | |

| 3 | Amide Coupling | Oxalyl chloride, THF, EtN | 50–60 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- NMR Spectroscopy : Key peaks include δ 1.4–1.8 ppm (cycloheptyl CH), δ 3.3–3.5 ppm (methoxyethyl OCH), and δ 3.7–4.0 ppm (piperidinyl CH) .

- Mass Spectrometry : ESI-MS expected [M+H] at m/z 394.2 (calculated for CHNO) .

Advanced Research Questions

Q. How can experimental design elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- In Vitro Assays :

- Use radioligand binding studies (e.g., H-labeled ligands) to assess affinity for receptors like σ-1 or opioid receptors, referencing structural analogs in .

- Conduct calcium flux assays in neuronal cell lines to evaluate functional activity.

- In Silico Modeling :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB 6VMS) to predict binding modes. Adjust parameters for solvation and protonation states .

Table 2 : Example Binding Affinity Data (Hypothetical)

| Target | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| σ-1 Receptor | 120 ± 15 | Radioligand Competition | |

| μ-Opioid Receptor | >1,000 | Functional cAMP |

Q. How can researchers resolve discrepancies in reported solubility or bioactivity data?

- Methodological Answer :

- Solubility Optimization : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) or use surfactants (e.g., Tween-80) for in vivo studies. Compare with structurally similar oxalamides in .

- Bioactivity Replication : Standardize assay conditions (e.g., pH, temperature, cell passage number) and validate with positive controls (e.g., known σ-1 agonist BD-1063) .

- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments under controlled parameters .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methoxyethyl group) to reduce CYP450-mediated degradation .

- Prodrug Approach : Mask polar groups (e.g., esterify the oxalamide) to enhance bioavailability, as demonstrated in for similar piperidine derivatives .

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS and adjust synthesis accordingly .

Key Considerations for Advanced Research

- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics if radioligand data is inconsistent) .

- Stereochemical Impact : Synthesize and test enantiomers separately, as chirality in the piperidine ring (e.g., ) can drastically alter activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.